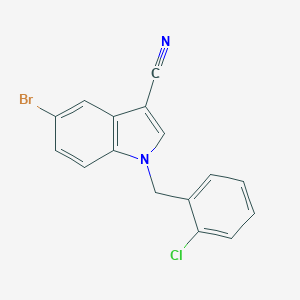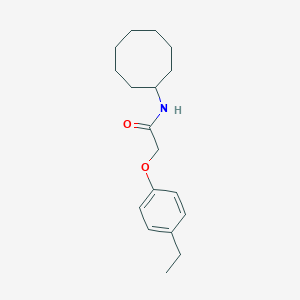![molecular formula C24H27BrN4O5 B297499 N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297499.png)
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also work by modulating certain signaling pathways that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments is that it has been shown to be effective in inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells.
Orientations Futures
There are several future directions that could be pursued in the study of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide. For example, further studies could be done to better understand the mechanism of action of this compound. Additionally, studies could be done to investigate the potential use of this compound in other diseases, such as Parkinson's disease. Finally, studies could be done to develop new derivatives of this compound that may have improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves several steps. The first step is the synthesis of the starting material, which involves the reaction of 3-bromo-4-(2-hydroxyethyl)phenol with 2-(3,5-dimethylanilino)-2-oxoethanol. This intermediate is then reacted with 5-ethoxy-2-formylbenzaldehyde to form the final product.
Applications De Recherche Scientifique
N-allyl-2-(2-{3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful for a variety of applications. For example, it has been studied for its potential use as an anticancer agent, as well as for its potential use in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C24H27BrN4O5 |
|---|---|
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
N//'-[(E)-[3-bromo-4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C24H27BrN4O5/c1-5-7-26-23(31)24(32)29-27-13-17-11-19(25)22(20(12-17)33-6-2)34-14-21(30)28-18-9-15(3)8-16(4)10-18/h5,8-13H,1,6-7,14H2,2-4H3,(H,26,31)(H,28,30)(H,29,32)/b27-13+ |
Clé InChI |
STFUQIWFAPKYQR-UVHMKAGCSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC=C)Br)OCC(=O)NC2=CC(=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
